![molecular formula C14H19N5O5 B2800141 Methyl 2-[3-methyl-8-(morpholin-4-ylmethyl)-2,6-dioxopurin-7-yl]acetate CAS No. 847409-36-3](/img/structure/B2800141.png)
Methyl 2-[3-methyl-8-(morpholin-4-ylmethyl)-2,6-dioxopurin-7-yl]acetate
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Description
Methyl 2-[3-methyl-8-(morpholin-4-ylmethyl)-2,6-dioxopurin-7-yl]acetate is a compound that has gained significant attention in scientific research due to its potential pharmacological properties. This compound belongs to the class of purine analogs and has been studied for its potential use in treating various diseases such as cancer and viral infections.
Scientific Research Applications
- Mechanistically, it interferes with viral replication or entry, making it a promising candidate for drug development .
- Researchers investigate its potential as an adjunct to existing chemotherapy or as a standalone treatment .
- Researchers investigate its ability to reduce oxidative stress, prevent protein misfolding, and enhance neuronal survival .
- Investigations focus on its potential in conditions like rheumatoid arthritis, inflammatory bowel disease, and asthma .
Antiviral Properties
Cancer Research
Immunomodulation
Neuroprotection
Anti-Inflammatory Activity
Metabolic Disorders
properties
IUPAC Name |
methyl 2-[3-methyl-8-(morpholin-4-ylmethyl)-2,6-dioxopurin-7-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O5/c1-17-12-11(13(21)16-14(17)22)19(8-10(20)23-2)9(15-12)7-18-3-5-24-6-4-18/h3-8H2,1-2H3,(H,16,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRYHWQWQPOBQIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)CN3CCOCC3)CC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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